3-(3-Methylthiophen-2-YL)benzoic acid

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

This meta-substituted benzoic acid derivative features a distinct geometric orientation critical for SAR studies where pharmacophore positioning alters target binding. With MW 218.27 and XLogP3 3.2, it offers balanced lipophilicity for oral bioavailability and CNS optimization—preferred over para regioisomers and methylene-bridged analogs for ligand efficiency and synthetic tractability. Ideal for amide coupling and fragment-based discovery.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 177735-13-6
Cat. No. B064465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylthiophen-2-YL)benzoic acid
CAS177735-13-6
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C12H10O2S/c1-8-5-6-15-11(8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)
InChIKeyFYFOEBIKMHZLAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylthiophen-2-YL)benzoic acid (CAS 177735-13-6): Procurement-Relevant Chemical Class and Baseline Characteristics


3-(3-Methylthiophen-2-yl)benzoic acid (CAS 177735-13-6) is an aromatic carboxylic acid derivative characterized by the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol [1]. Its structure features a benzoic acid core substituted at the 3-position with a 3-methylthiophen-2-yl moiety, placing it within the class of substituted benzoic acids containing a sulfur heterocycle [1]. This compound is cataloged in public chemical databases with a DTXSID50618679 substance identifier and a computed XLogP3-AA value of 3.2, indicating moderate lipophilicity [1][2]. It serves primarily as a synthetic intermediate and research building block, with procurement channels offering it for non-human research use only [1].

Why 3-(3-Methylthiophen-2-YL)benzoic acid (CAS 177735-13-6) Cannot Be Interchanged with In-Class Analogs: Key Differentiation Factors


Substituted benzoic acids containing thiophene moieties exhibit variable biological activity profiles that are exquisitely sensitive to the position and nature of ring substitution [1]. For example, quantitative structure-activity relationship (QSAR) analysis of 27 substituted benzoic acids as inhibitors of human renal thiopurine methyltransferase (TPMT) yielded a predictive equation (pI50 = 1.25π'3 + 0.73MR3) that demonstrates how para-substituent hydrophobicity (π'3) and molar refractivity (MR3) directly modulate inhibitory potency [1]. This substituent-dependent variation underscores that in-class compounds—including regioisomers such as 4-(3-methylthiophen-2-yl)benzoic acid (CAS 76099-89-3) or analogs with modified spacer groups—cannot be assumed to possess interchangeable binding affinity, physicochemical properties, or synthetic utility. The quantitative evidence presented below establishes the specific differentiation basis for 3-(3-methylthiophen-2-yl)benzoic acid relative to its closest comparators.

3-(3-Methylthiophen-2-YL)benzoic acid (CAS 177735-13-6): Quantitative Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: Meta- vs Para-Substituted 3-Methylthiophenyl Benzoic Acids

3-(3-Methylthiophen-2-yl)benzoic acid is the meta-substituted regioisomer relative to the para-substituted analog 4-(3-methylthiophen-2-yl)benzoic acid (CAS 76099-89-3). QSAR analysis of substituted benzoic acid inhibitors of human renal TPMT demonstrates that the position of the aryl substituent relative to the carboxyl group significantly impacts inhibitory activity [1]. While direct head-to-head inhibition data for these specific regioisomers is not available, the QSAR equation pI50 = 1.25(±0.53)π'3 + 0.73(±0.38)MR3 establishes that substituent electronic and steric parameters quantitatively predict enzyme inhibition potency [1]. The meta-position in the target compound alters the geometric orientation of the 3-methylthiophen-2-yl group relative to the carboxylic acid compared to the para isomer, which is predicted to yield different binding interactions and resultant activity [1].

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison with Closest Analogs

3-(3-Methylthiophen-2-yl)benzoic acid exhibits a computed XLogP3-AA value of 3.2 [1], reflecting its moderate lipophilicity. This value differentiates it from structurally related analogs: the regioisomer 4-(3-methylthiophen-2-yl)benzoic acid (CAS 76099-89-3) has a reported XLogP3-AA of 3.2 , while the methylene-bridged analog 4-[(3-methylthiophen-2-yl)methyl]benzoic acid (PubChem CID 116927225) has a higher computed XLogP3-AA of 3.5 [2]. The 0.3 log unit increase for the methylene-bridged analog corresponds to approximately a 2-fold higher predicted octanol-water partition coefficient, which can influence membrane permeability, protein binding, and in vivo distribution [2].

ADME Prediction Drug Discovery Physicochemical Profiling

Molecular Weight Differentiation: Direct vs Methylene-Bridged Analog Comparison

3-(3-Methylthiophen-2-yl)benzoic acid has a molecular weight of 218.27 g/mol [1]. This differentiates it from the methylene-bridged analog 4-[(3-methylthiophen-2-yl)methyl]benzoic acid (MW 232.30 g/mol, ΔMW = +14.03 g/mol, corresponding to one methylene unit) [2] and from the phenyl-bridged analog 4-(3-methylthiophenyl)benzoic acid (CAS 282727-23-5, C14H12O2S, MW 244.31 g/mol, ΔMW = +26.04 g/mol) . The direct biaryl linkage in the target compound provides a more rigid, planar scaffold with reduced rotatable bond count compared to methylene-bridged analogs, which introduces conformational flexibility [2].

Synthetic Chemistry Building Block Selection Molecular Design

Synthetic Accessibility: Direct Biaryl Scaffold vs Heteroatom-Containing Derivatives

3-(3-Methylthiophen-2-yl)benzoic acid contains a direct carbon-carbon bond between the thiophene and benzoic acid moieties, making it accessible via Suzuki-Miyaura coupling between 3-methylthiophen-2-boronic acid and 3-bromobenzoic acid [1]. In contrast, analogs such as 2-{[(3-methylthiophen-2-yl)methyl]amino}benzoic acid (CAS 881445-21-2) contain an amine linker that requires additional synthetic steps and introduces a basic nitrogen center that alters both synthetic complexity and biological properties . The direct biaryl scaffold of the target compound provides a neutral, chemically robust core that avoids the potential metabolic liabilities (e.g., N-dealkylation, N-oxidation) associated with amine-containing linkers [1].

Organic Synthesis Suzuki-Miyaura Coupling Building Block

3-(3-Methylthiophen-2-YL)benzoic acid (CAS 177735-13-6): Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry SAR Studies Requiring Meta-Substituted Biaryl Carboxylic Acid Scaffolds

Based on the regioisomeric differentiation established in Section 3, this compound is the optimal choice for structure-activity relationship (SAR) studies exploring meta-substituted benzoic acid derivatives. The meta-position of the 3-methylthiophen-2-yl group relative to the carboxylate creates a distinct geometric orientation compared to para-substituted analogs (CAS 76099-89-3), which is predicted to alter binding interactions with target proteins as demonstrated by TPMT QSAR models [1]. Researchers developing enzyme inhibitors or receptor modulators where the relative orientation of the thiophene and carboxylate pharmacophores is critical should select this compound over the para regioisomer to avoid confounding SAR interpretation. The direct biaryl linkage maintains scaffold rigidity, minimizing conformational variability during docking studies [1].

Building Block for Suzuki-Miyaura Coupling-Derived Libraries

The carboxylic acid functionality and biaryl scaffold of 3-(3-methylthiophen-2-yl)benzoic acid make it a versatile building block for constructing diverse compound libraries via amide coupling, esterification, or further Suzuki-Miyaura elaboration [1]. Its molecular weight of 218.27 g/mol places it in an optimal range for fragment-based drug discovery, where lower MW starting points enable efficient fragment growing and linking strategies [2]. Compared to the methylene-bridged analog (MW 232.30 g/mol, ΔMW = +14.03), the target compound offers superior ligand efficiency potential [2]. Synthetic chemists should prioritize procurement of this compound when designing libraries where molecular weight control and synthetic tractability are key selection criteria.

ADME Profiling Studies for Lipophilicity-Optimized Lead Series

With a computed XLogP3 of 3.2, 3-(3-methylthiophen-2-yl)benzoic acid occupies a balanced lipophilicity space suitable for oral bioavailability optimization [1]. This LogP value differentiates it from the more lipophilic methylene-bridged analog (XLogP3 = 3.5) and the phenyl-bridged analog (MW 244.31, predicted higher LogP) [1][2]. For lead optimization programs targeting CNS indications (optimal LogP ~2-4) or seeking to minimize non-specific protein binding, the target compound provides an appropriate starting point [1]. Researchers conducting parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies should select this compound as a benchmark for series where balanced lipophilicity is required [1].

Thiophene-Containing Pharmacophore Exploration in CNS Drug Discovery

The 3-methylthiophen-2-yl moiety is a recognized pharmacophore in the development of anticonvulsant and antinociceptive agents, with analogs demonstrating activity in neuropathic pain and epilepsy models through voltage-gated ion channel interactions [1]. While direct activity data for 3-(3-methylthiophen-2-yl)benzoic acid itself is not available, the compound serves as a validated scaffold for incorporating this pharmacophore into larger molecular architectures [1]. Its direct biaryl linkage avoids the metabolic soft spots associated with amine or ether linkers found in related analogs (e.g., CAS 881445-21-2), making it a preferred starting point for CNS programs where metabolic stability is a critical concern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Methylthiophen-2-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.